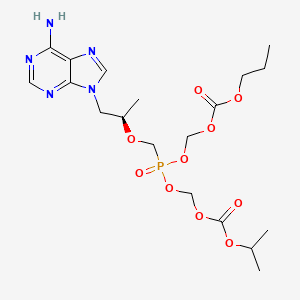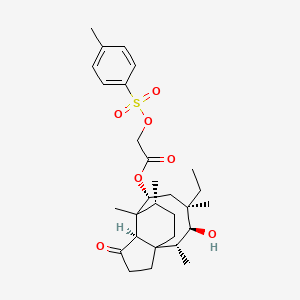
N-(Methyl-d3)-3-phenylpropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyl-d3)-3-phenylpropylamine is a chemical compound that is used in scientific research for its unique properties. This compound is also known as 3-phenyl-N-propyl-d3-methylamine or d3-PPA. It is a deuterated analog of the compound phenylpropylamine, which is a stimulant drug that has been used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Wirkmechanismus
The exact mechanism of action of N-(Methyl-d3)-3-phenylpropylamine is not well understood. However, it is believed to act as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that N-(Methyl-d3)-3-phenylpropylamine is rapidly metabolized in the body and excreted in urine. It has been found to have no significant physiological or biochemical effects on the body at low doses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(Methyl-d3)-3-phenylpropylamine in lab experiments has several advantages. It is a stable and easily synthesized compound that can be used as a reference standard in analytical chemistry. It is also a useful tracer molecule for studying the metabolism and pharmacokinetics of phenylpropylamine derivatives.
However, there are also some limitations to the use of this compound in lab experiments. Its high cost and limited availability can make it difficult to obtain in large quantities. Additionally, its rapid metabolism and excretion from the body can make it difficult to detect in biological samples.
Zukünftige Richtungen
There are several potential future directions for research involving N-(Methyl-d3)-3-phenylpropylamine. One area of interest is the development of new analytical methods for the detection and quantification of phenylpropylamine compounds in biological samples. Another area of research is the use of this compound as a tracer molecule for studying the pharmacokinetics and metabolism of new phenylpropylamine derivatives.
Conclusion
In conclusion, N-(Methyl-d3)-3-phenylpropylamine is a useful compound for scientific research due to its unique properties. It is used as a tracer molecule and reference standard in analytical chemistry, and has potential applications in the study of phenylpropylamine derivatives. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
Synthesemethoden
The synthesis of N-(Methyl-d3)-3-phenylpropylamine involves the use of deuterated reagents and solvents. One common method involves the reaction of deuterated propylamine with benzyl chloride in the presence of a deuterated base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(Methyl-d3)-3-phenylpropylamine is used in scientific research as a tracer molecule for studying the metabolism and pharmacokinetics of phenylpropylamine derivatives. It is also used as a reference standard in analytical chemistry for the detection and quantification of phenylpropylamine compounds in biological samples.
Eigenschaften
IUPAC Name |
3-phenyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724556 |
Source


|
| Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methyl-d3)-3-phenylpropylamine | |
CAS RN |
55469-88-0 |
Source


|
| Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


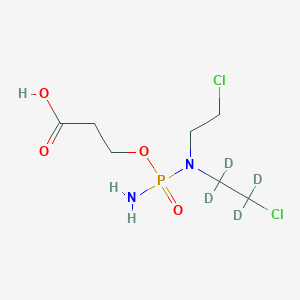
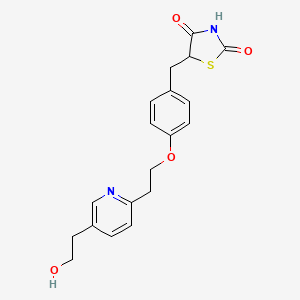


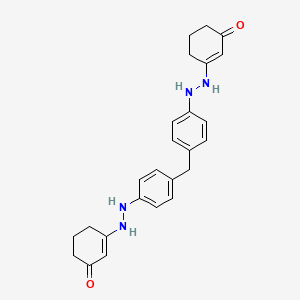
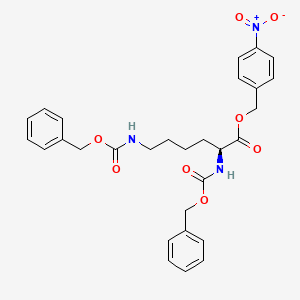


![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

